Product packaging for Vitamin K1-[2H7] (Phytonadione)(Cat. No.:)

Vitamin K1-[2H7] (Phytonadione)

Cat. No.: B12056718
M. Wt: 457.7 g/mol
InChI Key: MBWXNTAXLNYFJB-NYKMUXSXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Vitamin K1-[2H7] (Phytonadione) is a high-purity, deuterium-labeled stable isotope of Vitamin K1, specifically designed for use as an internal standard in quantitative mass spectrometry-based assays. This compound is essential for researchers requiring precise and accurate measurement of endogenous phytonadione levels in biological samples, facilitating advanced pharmacokinetic, metabolic, and biomarker studies. Vitamin K1 (phylloquinone) is a fat-soluble vitamin critical for the synthesis of functional coagulation factors II, VII, IX, and X, as well as proteins C and S . Its mechanism of action involves acting as a cofactor for the enzyme gamma-glutamyl carboxylase, which catalyzes the post-translational carboxylation of glutamate residues to form gamma-carboxyglutamate (Gla) on these vitamin K-dependent proteins . This carboxylation is essential for the proteins to chelate calcium ions, a prerequisite for their role in the blood coagulation cascade . Beyond its classic role in hemostasis, Vitamin K1 is also a cofactor for other Gla-proteins involved in bone metabolism (e.g., osteocalcin) and the inhibition of vascular calcification (e.g., Matrix Gla Protein) . This deuterated analog provides unmatched value in research settings by enabling the precise tracking and quantification of the parent compound. Its primary research applications include studying vitamin K absorption, bioavailability, and turnover; investigating disorders related to vitamin K deficiency or metabolism; and developing robust clinical laboratory methods for nutritional status assessment. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H46O2 B12056718 Vitamin K1-[2H7] (Phytonadione)

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C31H46O2

Molecular Weight

457.7 g/mol

IUPAC Name

5,6,7,8-tetradeuterio-2-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]-3-(trideuteriomethyl)naphthalene-1,4-dione

InChI

InChI=1S/C31H46O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,18-20,22-24H,9-17,21H2,1-6H3/b25-20+/t23-,24-/m1/s1/i6D3,7D,8D,18D,19D

InChI Key

MBWXNTAXLNYFJB-NYKMUXSXSA-N

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=O)C(=C(C2=O)C([2H])([2H])[2H])C/C=C(\C)/CCC[C@H](C)CCC[C@H](C)CCCC(C)C)[2H])[2H]

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCCC(C)CCCC(C)CCCC(C)C

Origin of Product

United States

Synthetic Methodologies for Vitamin K1 2h7 Phytonadione

Strategies for Regiospecific Deuterium (B1214612) Incorporation

The primary challenge in synthesizing Vitamin K1-[2H7] lies in the selective introduction of deuterium atoms at specific positions within the molecule. The location of the deuterium labels is crucial for the intended application of the compound. For instance, labeling the metabolically active sites can help in understanding the biotransformation of the vitamin.

Total Synthesis Approaches for Deuterated Analogues

Total synthesis offers the most versatile approach for introducing deuterium atoms at any desired position in the Vitamin K1 molecule. This method involves constructing the entire molecule from simple, often commercially available, deuterated starting materials.

A common strategy begins with a deuterated 2-methyl-1,4-naphthoquinone ring. isotope.com The synthesis of this core structure can be achieved through various methods, including the oxidation of deuterated 2-methylnaphthalene. typology.com Once the deuterated naphthoquinone ring is obtained, the subsequent key step is the attachment of the phytyl side chain.

The condensation of the deuterated menadione (B1676200) (or its reduced form, menadiol) with phytol (B49457) or a phytyl derivative is a widely used method. typology.comresearchgate.net This reaction, often catalyzed by acids like boron trifluoride etherate, couples the two main fragments of the molecule. typology.com Challenges in this approach include controlling the stereochemistry at the double bond of the phytyl tail and preventing unwanted side reactions. researchgate.net

Semisynthetic Routes from Precursor Molecules

Semisynthetic approaches start with a readily available, non-deuterated precursor that is structurally similar to Vitamin K1 and then selectively introduce deuterium. This can be a more efficient strategy if a suitable precursor is available.

One potential semisynthetic route involves the modification of natural Vitamin K1. However, direct hydrogen-deuterium exchange on the intact Vitamin K1 molecule is challenging due to the lack of easily exchangeable protons under mild conditions.

A more feasible approach could involve the degradation of Vitamin K1 to a key intermediate, such as menadione, followed by deuteration of this intermediate and subsequent reattachment of the phytyl side chain. nih.gov Another strategy might involve the synthesis of a deuterated phytyl side chain, which is then coupled with a non-deuterated menadione nucleus.

Enzymatic or Biocatalytic Deuteration Techniques

Enzymatic and biocatalytic methods offer the potential for highly specific and regioselective deuteration under mild reaction conditions. While the direct enzymatic deuteration of Vitamin K1 is not a commonly reported method, the use of enzymes in the synthesis of deuterated precursors is a viable strategy.

For instance, enzymes could be employed to catalyze the deuteration of intermediates in the biosynthetic pathway of the naphthoquinone ring or the phytyl tail. nih.gov The biosynthesis of phylloquinone in plants involves a series of enzymatic steps, and understanding these pathways could open up opportunities for biocatalytic deuteration. nih.govresearchgate.net However, the industrial application of such methods can be limited by enzyme stability, availability, and the need for specific cofactors.

Assessment of Isotopic Purity and Enrichment Post-Synthesis

Following the synthesis of Vitamin K1-[2H7], it is imperative to determine the isotopic purity and the degree of deuterium enrichment. This is crucial for the accurate interpretation of data from studies using this labeled compound. Several analytical techniques are employed for this purpose.

Mass Spectrometry (MS) is a primary tool for assessing isotopic enrichment. nih.govccspublishing.org.cn High-resolution mass spectrometry (HRMS) can distinguish between molecules with different numbers of deuterium atoms (isotopologues) based on their precise mass-to-charge ratios. nih.govrsc.org Techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are often used to ionize the Vitamin K1-[2H7] molecules for MS analysis. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy is another powerful technique for characterizing deuterated compounds. rsc.orgnih.gov 2H NMR (Deuterium NMR) can directly detect the presence and location of deuterium atoms in the molecule. nih.gov By comparing the integrals of signals in the 1H NMR and 2H NMR spectra, the percentage of deuterium incorporation at specific sites can be quantified. nih.gov

Scale-Up Considerations for Academic and Industrial Research Applications

The transition from a laboratory-scale synthesis to a larger, more industrial scale presents several challenges that need to be addressed to ensure the process is efficient, cost-effective, and safe.

Process Optimization and Robustness: Reactions that work well on a small scale may not be directly translatable to a larger scale. Factors such as heat transfer, mixing, and reaction kinetics need to be carefully considered and optimized. The development of robust and reproducible reaction conditions is crucial for consistent product quality.

Purification: The purification of the final product to remove unreacted starting materials, byproducts, and non-deuterated or partially deuterated species is critical. Chromatographic techniques are often employed for this purpose, and the scalability of these methods needs to be evaluated.

Safety: The handling of deuterated solvents and reagents, as well as the intermediates and the final product, requires appropriate safety protocols. A thorough risk assessment of the entire process is necessary before scaling up.

The development of efficient and scalable synthetic routes for Vitamin K1-[2H7] is essential to meet the growing demand for this important research tool in academic and industrial settings. researchgate.netnih.gov

Advanced Analytical Characterization and Quantification of Vitamin K1 2h7 Phytonadione

Mass Spectrometry-Based Techniques for Tracer Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with chromatographic separation methods, it allows for the selective detection and quantification of specific compounds, even at very low concentrations. The use of stable isotope-labeled compounds like Vitamin K1-[2H7] is central to tracer studies, enabling researchers to differentiate between endogenous and exogenously administered Vitamin K1.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for the quantitative analysis of Vitamin K1 in various biological fluids due to its enhanced sensitivity and specificity compared to other techniques. nih.gov This method involves the separation of the analyte of interest from other components in a sample via liquid chromatography, followed by its ionization and detection by a tandem mass spectrometer.

Developing a robust LC-MS/MS method for Vitamin K1-[2H7] requires careful optimization of several parameters, including sample preparation, chromatographic separation, and mass spectrometric conditions. Sample preparation often involves protein precipitation and liquid-liquid extraction or solid-phase extraction (SPE) to remove interfering substances from the biological matrix. bevital.norestek.com Chromatographic separation is typically achieved using a C18 or a more specialized column like a Phenyl-Hexyl or a C30 column, which can effectively separate Vitamin K1 from its isomers and other fat-soluble vitamins. bevital.noresearchgate.net

Validation of the developed method is crucial to ensure its reliability and accuracy. Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. For Vitamin K1 analysis, linearity is often demonstrated over a range from approximately 0.05 ng/mL to 26 ng/mL.

Precision and Accuracy: Precision refers to the closeness of repeated measurements, while accuracy refers to the closeness of a measured value to the true value. For Vitamin K1 methods, intra- and inter-day precision are typically required to be within 15-20%. nih.govnih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified. For Vitamin K1, LOQs as low as 0.05 ng/mL have been achieved.

Recovery: The efficiency of the extraction process, which should be consistent and reproducible. Recoveries for Vitamin K1 are often greater than 90%. bevital.no

Stability: The stability of the analyte in the biological matrix under different storage conditions.

A study by Riphagen et al. (2015) described a rapid and easy-to-use LC-MS/MS method for the quantitative determination of phylloquinone (PK), menaquinone-4 (MK-4), and menaquinone-7 (B21479) (MK-7) in human plasma. bevital.no The method utilized solid-phase extraction for sample cleanup and achieved lower limits of quantitation of 0.14 nmol/L for PK and MK-4. bevital.no Another method developed by Waters Corporation achieved a lower limit of the measuring interval of 0.05 ng/mL for Vitamin K1 in serum using UPLC-MS/MS with electrospray ionization.

Table 1: Example of LC-MS/MS Method Parameters for Vitamin K1 Analysis

ParameterCondition
Sample Preparation Protein precipitation followed by solid-phase extraction (SPE)
LC Column Phenyl-Hexyl, 3 µm, 2.0 x 100 mm bevital.no
Mobile Phase Gradient of methanol (B129727) and water with additives
Ionization Source Atmospheric Pressure Chemical Ionization (APCI) bevital.no or Electrospray Ionization (ESI)
MS Detection Multiple Reaction Monitoring (MRM) bevital.no

Isotope Dilution Mass Spectrometry (IDMS) is a definitive method for achieving the highest accuracy in quantitative analysis. This technique involves adding a known amount of a stable isotope-labeled internal standard, such as Vitamin K1-[2H7], to the sample before processing. researchgate.net The labeled standard is chemically identical to the analyte of interest and therefore behaves similarly during extraction, chromatography, and ionization. nih.gov

By measuring the ratio of the signal from the endogenous analyte (unlabeled Vitamin K1) to the signal from the labeled internal standard (Vitamin K1-[2H7]), it is possible to accurately calculate the concentration of the endogenous analyte, as the ratio is unaffected by sample losses during preparation or variations in instrument response. nih.gov This approach effectively corrects for matrix effects and ensures a high degree of accuracy. researchgate.net

A study on the determination of trans- and cis-vitamin K1 in infant formula utilized ID-LC/MS/MS with a C30 column and a deuterium-labeled internal standard. nih.gov This method demonstrated repeatability and reproducibility within a 2% relative standard deviation, highlighting its high metrological quality. nih.gov

Biological matrices like plasma and serum are complex and contain numerous endogenous compounds that can interfere with the ionization of the target analyte in the mass spectrometer's source. nih.gov This phenomenon, known as the matrix effect, can lead to ion suppression or enhancement, resulting in inaccurate quantification. nih.gov

Several strategies are employed to mitigate matrix effects:

Effective Sample Preparation: Thorough cleanup of the sample using techniques like SPE or liquid-liquid extraction helps to remove a significant portion of interfering substances. restek.com

Chromatographic Separation: Good chromatographic resolution separates the analyte of interest from co-eluting matrix components. restek.com

Choice of Ionization Source: Atmospheric pressure chemical ionization (APCI) has been shown to be less susceptible to matrix effects than electrospray ionization (ESI) for the analysis of Vitamin K1 in some applications. nih.gov

Use of a Stable Isotope-Labeled Internal Standard: As discussed in the IDMS section, this is the most effective way to compensate for matrix effects, as the internal standard experiences the same ion suppression or enhancement as the analyte. nih.gov

A study evaluating matrix effects in the analysis of Vitamin K1 in infant formula found that APCI was less prone to these effects near the retention time of the analyte compared to ESI. nih.gov Another approach involves diluting the sample to reduce the concentration of interfering components. bevital.no

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique used for the analysis of Vitamin K1, particularly for determining isotope ratios. nih.gov In GC-MS, the sample is first vaporized and then separated based on the components' boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer for detection.

For the analysis of Vitamin K1, derivatization is often necessary to increase its volatility and thermal stability. A common derivatization agent is pentafluoropropionyl anhydride. nih.govresearchgate.net GC-MS offers high chromatographic resolution and can provide precise measurements of isotope enrichment, which is crucial for kinetic studies investigating the absorption, turnover, and metabolism of Vitamin K1. nih.gov

A method for measuring isotope ratios in Vitamin K1 from human plasma using GC/MS was developed, involving liquid-liquid extraction, enzymatic hydrolysis, and solid-phase extraction for sample cleanup. nih.gov This method demonstrated linearity over a range of enrichments and had a limit of quantitation of at least 0.3 nmol/L. nih.gov

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are invaluable for the identification of unknown metabolites. By determining the precise mass of a molecule, it is possible to deduce its elemental composition, which greatly aids in structure elucidation.

In the context of Vitamin K1-[2H7] research, HRMS can be used to identify novel metabolites of Vitamin K1 by tracking the deuterated label. When a sample from a subject administered Vitamin K1-[2H7] is analyzed by HRMS, any detected ions containing the deuterium (B1214612) label are potential metabolites. The accurate mass measurement allows for the generation of a list of possible elemental formulas, which can then be further investigated using tandem mass spectrometry (MS/MS) to obtain structural information.

For instance, LC-MS/MS methods have been developed to quantify Vitamin K1 and its primary metabolite, Vitamin K1 2,3-epoxide, in human plasma to monitor the vitamin K-epoxide cycle. nih.govnih.gov HRMS could be employed to search for other, less abundant or previously unknown, metabolites in such studies.

Table 2: Summary of Mass Spectrometry Techniques for Vitamin K1-[2H7] Analysis

TechniquePrimary ApplicationKey Advantages
LC-MS/MS Quantitative analysis in biological matrices nih.govHigh sensitivity, specificity, and throughput nih.gov
IDMS Absolute quantification researchgate.netHighest accuracy, corrects for matrix effects researchgate.netnih.gov
GC-MS Isotope ratio analysis nih.govPrecise isotope enrichment measurements, high resolution nih.gov
HRMS Metabolite identificationAccurate mass measurements for formula determination

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantitative Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Positional Isotopic Information

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of molecules, offering detailed insight into the chemical environment of specific nuclei. For isotopically labeled compounds like Vitamin K1-[2H7], NMR is uniquely capable of confirming the position and pattern of isotopic substitution.

Deuterium (²H) NMR spectroscopy allows for the direct observation of the deuterium nuclei within a molecule. Since the natural abundance of deuterium is very low (approximately 0.015%), a ²H NMR spectrum of an unlabeled compound will be essentially silent. In contrast, for a deuterated compound like Vitamin K1-[2H7], the ²H NMR spectrum will show distinct signals corresponding to each non-equivalent deuterated position.

The chemical shifts in ²H NMR are identical to those in ¹H NMR, but the signals are typically broader due to the quadrupolar nature of the deuterium nucleus. For Vitamin K1-[2H7], where the deuterium labels are located on the methyl group and the aromatic naphthoquinone ring, the ²H NMR spectrum is expected to show signals in the aromatic region and the upfield aliphatic region.

Expected ²H NMR Spectral Data for Vitamin K1-[2H7]:

Functional GroupExpected Chemical Shift (ppm)Multiplicity
Aromatic deuterons7.5 - 8.1Singlet (broad)
Methyl deuterons (-C²H₃)~2.2Singlet (broad)

This table is based on typical chemical shifts for the corresponding protons in unlabeled Vitamin K1 and the principles of NMR spectroscopy.

The integration of these signals provides a quantitative measure of the deuterium incorporation at each site, confirming the isotopic purity and labeling pattern.

While ²H NMR directly observes the deuterium labels, ¹H and ¹³C NMR spectroscopy provide complementary information that further elucidates the isotopic labeling pattern through the absence of specific signals and the alteration of coupling patterns.

In the ¹H NMR spectrum of Vitamin K1-[2H7], the proton signals corresponding to the deuterated positions will be absent or significantly reduced in intensity. For instance, the signal for the methyl protons, typically observed around 2.18 ppm in unlabeled Vitamin K1, would be absent. Similarly, the aromatic proton signals would be altered, with the disappearance of signals from the deuterated positions on the naphthoquinone ring.

In the ¹³C NMR spectrum, the carbons directly bonded to deuterium will exhibit a characteristic multiplet splitting pattern due to ¹³C-²H coupling, and their resonance signals will be significantly less intense in proton-decoupled spectra due to the absence of the Nuclear Overhauser Effect (NOE) enhancement from attached protons. The chemical shift of these carbons may also experience a slight upfield isotope shift.

Two-dimensional correlation techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are powerful for confirming the labeling pattern. In an HSQC spectrum, which correlates directly bonded ¹H and ¹³C nuclei, the correlations for the C-D bonds will be absent. An HMBC spectrum, which shows correlations between carbons and protons over two or three bonds, can be used to definitively assign the positions of the deuterium atoms by observing the disappearance of expected long-range correlations.

Comparison of Expected NMR Data for Unlabeled Vitamin K1 and Vitamin K1-[2H7]:

NucleusUnlabeled Vitamin K1 (Observed)Vitamin K1-[2H7] (Expected)
¹H Signal at ~2.18 ppm (methyl protons)Absent or significantly reduced signal at ~2.18 ppm
Aromatic signals between 7.6-8.1 ppmAltered pattern and reduced integration in the 7.6-8.1 ppm region
¹³C Signal for methyl carbon at ~12.7 ppmSignal at ~12.7 ppm will be a multiplet and have reduced intensity
Aromatic carbon signalsSignals for deuterated aromatic carbons will be multiplets with reduced intensity and may show an isotope shift

Chromatographic Separation Methods for Labeled Compound Isolation

Chromatographic techniques are essential for the purification of Vitamin K1-[2H7] after synthesis and for its isolation from complex biological matrices prior to quantification. The choice of method depends on the sample matrix and the required level of purity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of fat-soluble vitamins like Vitamin K1. Due to the nonpolar nature of Vitamin K1, reversed-phase HPLC is the most common approach. In this mode, a nonpolar stationary phase is used with a polar mobile phase.

For the separation of Vitamin K1-[2H7], a C18 or C30 column is typically employed. The mobile phase often consists of a mixture of organic solvents such as methanol, acetonitrile, and isopropanol, sometimes with small amounts of water or buffer. The elution of Vitamin K1-[2H7] is identical to its unlabeled counterpart, as the small mass difference due to deuteration does not significantly affect its retention time under typical HPLC conditions. Detection is commonly achieved using UV absorbance at wavelengths around 248 nm or fluorescence detection after post-column reduction to the hydroquinone (B1673460) form. When coupled with mass spectrometry (LC-MS), HPLC provides a powerful tool for the simultaneous separation and quantification of both labeled and unlabeled forms. caymanchem.com

Typical Reversed-Phase HPLC Parameters for Vitamin K1-[2H7] Analysis:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Methanol:Acetonitrile (e.g., 90:10 v/v)
Flow Rate 1.0 mL/min
Detection UV at 248 nm or Fluorescence (Ex: 243 nm, Em: 430 nm) after post-column reduction
Internal Standard A different isotopologue of Vitamin K1 or a related compound

Solid-Phase Extraction (SPE) is a widely used sample preparation technique for the cleanup and concentration of analytes from complex samples, such as plasma, serum, or food matrices, before chromatographic analysis. For Vitamin K1-[2H7], SPE is crucial for removing interfering lipids and other matrix components that can affect the accuracy of quantification.

Normal-phase SPE cartridges, often containing silica (B1680970), are commonly used. The sample is typically loaded in a nonpolar solvent like hexane. The less polar interfering compounds are washed away with a solvent of low polarity, and then Vitamin K1-[2H7] is eluted with a slightly more polar solvent. Alternatively, reversed-phase SPE cartridges can be used.

Coupling SPE directly online with an HPLC system (SPE-HPLC) can automate the sample cleanup and analysis process, increasing throughput and reducing manual labor. This is particularly advantageous in clinical and research settings where a large number of samples need to be analyzed.

Illustrative Normal-Phase SPE Protocol for Vitamin K1-[2H7] from a Biological Matrix:

StepProcedure
Conditioning The silica SPE cartridge is washed with a nonpolar solvent (e.g., hexane).
Sample Loading The sample, dissolved in a nonpolar solvent, is loaded onto the cartridge.
Washing The cartridge is washed with a nonpolar solvent to remove interfering lipids.
Elution Vitamin K1-[2H7] is eluted with a solvent mixture of slightly higher polarity (e.g., hexane:diethyl ether).
Analysis The eluate is evaporated and reconstituted in a suitable solvent for HPLC or LC-MS analysis.

Biochemical and Metabolic Investigations of Vitamin K1 2h7 Phytonadione in Model Systems

In Vitro Studies of Cellular Uptake and Subcellular Distribution

In vitro models using cultured cell lines are instrumental in dissecting the molecular mechanisms of nutrient transport and localization within the cell, free from the systemic complexities of a whole organism.

Mechanisms of Absorption in Intestinal and Hepatic Cell Lines

The intestinal absorption of Vitamin K1 is a critical first step in its journey to the liver and other tissues. Studies using the Caco-2 cell line, a model for the human intestinal epithelium, have provided significant insights into this process. The absorption of Vitamin K1 is dependent on the formation of mixed micelles with bile salts and lipids. nih.govoup.com This process is facilitated by several membrane proteins that are also involved in the transport of other lipids, like cholesterol. researchgate.netjst.go.jp Key transporters identified include Scavenger Receptor Class B Type I (SR-BI), Cluster of Differentiation 36 (CD36), and Niemann-Pick C1-Like 1 (NPC1L1). researchgate.netdtu.dknih.gov The uptake mechanism appears to be carrier-mediated, as it is an energy-dependent process. researchgate.net

Once absorbed and transported to the liver, hepatocytes take up Vitamin K1 from circulating lipoproteins. nih.gov The human hepatoma cell line, HepG2, is a widely used model for studying hepatic metabolism. nih.govnih.gov While specific studies on Vitamin K1-[2H7] uptake in HepG2 cells are limited, it is understood that the liver efficiently clears phylloquinone from circulation, a process mediated by lipoprotein receptors that recognize chylomicron remnants. nih.govoup.comnih.gov

Key Proteins in Vitamin K1 Cellular Uptake
ProteinCell Line ModelFunctionReference
Scavenger Receptor Class B Type I (SR-BI)Caco-2Facilitates intestinal absorption researchgate.netdtu.dknih.gov
Cluster of Differentiation 36 (CD36)Caco-2Potential role in intestinal transport researchgate.netdtu.dk
Niemann-Pick C1-Like 1 (NPC1L1)Caco-2Mediates intestinal absorption researchgate.netdtu.dknih.gov
Lipoprotein Receptors (e.g., LDLR, LRP)HepG2 (inferred)Uptake of lipoprotein-bound Vitamin K1 into hepatocytes nih.gov

Intracellular Trafficking and Compartmentalization

Following uptake, Vitamin K1 is not uniformly distributed within the cell but is trafficked to specific organelles. The primary site of action for Vitamin K1 is the endoplasmic reticulum (ER), where it serves as an essential cofactor for the enzyme gamma-glutamyl carboxylase (GGCX). nih.govnih.gov This enzyme is responsible for the post-translational modification of vitamin K-dependent proteins, a crucial step in blood coagulation and other physiological processes. nih.govwikipedia.org The vitamin K cycle, a metabolic pathway that recycles Vitamin K epoxide back to its active hydroquinone (B1673460) form, also occurs within the ER. nih.govyoutube.com

Beyond the ER, evidence suggests that Vitamin K1 and its metabolites can be found in other subcellular compartments. In plants, phylloquinone is found in chloroplasts and plasma membranes. nih.gov In animal cells, some forms of vitamin K, particularly menaquinones, have been localized to the mitochondria, where they may function as electron carriers in the electron transport chain. nih.govnih.gov While the liver is the main storage site for phylloquinone, high concentrations are also found in the heart and pancreas. nih.govnih.gov The use of deuterated tracers like Vitamin K1-[2H7] is critical for studies aiming to precisely map this intracellular distribution and the dynamics of its transport between organelles. nih.gov

Metabolic Transformations and Pathways Elucidation in Animal Models

Animal models, particularly rodents, are invaluable for studying the systemic metabolism and excretion of Vitamin K1. The use of Vitamin K1-[2H7] allows for the unambiguous identification and quantification of its metabolic products.

Identification of Deuterated Metabolites and Catabolic Products

The primary metabolic pathway for Vitamin K1 involves the oxidative degradation of its phytyl side chain. nih.govnih.gov This process, known as catabolism, begins with an initial hydroxylation reaction, followed by sequential shortening of the side chain through β-oxidation. nih.govnih.gov This degradative pathway is common to both phylloquinone and menaquinones. nih.gov

Studies using isotopically labeled Vitamin K1 in humans and animals have identified two major terminal metabolites that are excreted in the urine: a 5-carbon and a 7-carbon carboxylic acid aglycone. nih.govnih.gov These chain-shortened metabolites, which would retain the deuterium (B1214612) label from Vitamin K1-[2H7], represent the end products of the catabolic cascade. nih.gov The measurement of these labeled metabolites in urine and feces provides a direct measure of the turnover and total body losses of the vitamin. nih.govepistemonikos.org

Role of Cytochrome P450 Enzymes in Vitamin K1-[2H7] Metabolism

The initial and rate-limiting step in the catabolism of Vitamin K1 is catalyzed by a specific family of enzymes known as cytochrome P450s (CYPs). nih.govresearchgate.net Research has definitively identified CYP4F2 as the primary Vitamin K1 oxidase in the human liver. nih.govwikipedia.org In vitro experiments using recombinant human CYP enzymes demonstrated that only CYP4F2 was capable of significantly metabolizing Vitamin K1. nih.gov This enzyme performs an ω-hydroxylation on the terminal end of the phytyl side chain, initiating the process of its degradation. nih.govwikipedia.orgfrontiersin.org Another related enzyme, CYP4F11, has also been shown to be a vitamin K ω-hydroxylase, though CYP4F2 is considered the more dominant contributor to initiating vitamin K catabolism. nih.gov The activity of CYP4F2 is a critical determinant of the circulating levels and hepatic stores of Vitamin K1. wikipedia.org

Key Enzymes in Vitamin K1 Metabolism
EnzymeFunctionKey FindingsReference
CYP4F2ω-hydroxylation (initial catabolic step)Primary Vitamin K1 oxidase in the human liver. Genetic variants affect metabolism. nih.govwikipedia.orgfrontiersin.org
CYP4F11ω-hydroxylationAlso capable of metabolizing Vitamin K, but CYP4F2 is more dominant. nih.govresearchgate.net
Gamma-glutamyl carboxylase (GGCX)Carboxylation of target proteinsUses Vitamin K hydroquinone as a cofactor in the ER. nih.govnih.gov
Vitamin K epoxide reductase (VKOR)Recycling of Vitamin K epoxideRegenerates active Vitamin K in the ER. nih.govnih.gov

Conjugation Pathways and Excretion Routes in Non-Human Organisms

After the phytyl side chain of Vitamin K1-[2H7] has been shortened to the 5- and 7-carbon carboxylic acid metabolites, these products undergo further modification to increase their water solubility for excretion. This process is known as conjugation. The primary conjugation pathway for vitamin K metabolites is glucuronidation, where glucuronic acid is attached to the carboxylic acid metabolites. nih.govnih.govwikipedia.org This reaction is catalyzed by UDP-glucuronyltransferases, mainly in the liver. wikipedia.org

The resulting water-soluble glucuronide conjugates are then eliminated from the body. Tracer studies in humans have shown that approximately 40-50% of an administered dose of phylloquinone is excreted in the feces via the bile, with about 20% being excreted in the urine. fao.org The biliary metabolites are initially water-soluble conjugates, which can be deconjugated by gut bacteria. fao.org However, there is no evidence that the resulting lipophilic aglycones are reabsorbed in an enterohepatic circulation. fao.org The deuterated metabolites of Vitamin K1-[2H7] would follow these same excretion routes, primarily through bile into the feces and to a lesser extent in the urine. epistemonikos.org

Biotransformation Kinetics and Enzymatic Activity Assessed by Isotope Effects

The use of isotopically labeled compounds like Vitamin K1-[2H7] is a powerful tool in biochemical research. By replacing seven hydrogen atoms with their heavier isotope, deuterium, on the phytyl tail of the phytonadione molecule, researchers can probe the mechanisms and kinetics of its biotransformation and enzymatic interactions without significantly altering its chemical properties.

The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction upon substitution of an atom in the reactants with one of its isotopes. wikipedia.org The deuterium KIE (kH/kD) is the ratio of the rate constant for the reaction with the light isotope (hydrogen) to the rate constant for the reaction with the heavy isotope (deuterium). Measuring the KIE provides valuable insight into the rate-determining step of a reaction and the nature of the transition state. libretexts.org

In the context of Vitamin K1-[2H7], the deuterium atoms are located on the phytyl side chain. Enzymatic reactions that involve the breaking of a carbon-hydrogen (C-H) bond at one of these labeled positions would exhibit a primary KIE. Since C-D bonds have a lower zero-point vibrational energy than C-H bonds, more energy is required to break a C-D bond, resulting in a slower reaction rate for the deuterated compound. princeton.edu A normal primary KIE (kH/kD > 1, typically in the range of 2-7) would indicate that a C-H bond at a labeled position is cleaved during the rate-limiting step of the enzymatic process. libretexts.org

Conversely, if bond breaking does not occur at an isotopically labeled position in the rate-determining step, a smaller secondary KIE (SKIE) may be observed. wikipedia.org SKIEs arise from changes in the vibrational environment of the C-D bond between the ground state and the transition state, often due to changes in hybridization of the carbon atom. princeton.edu A normal SKIE (kH/kD > 1, typically 1.0-1.4) or an inverse SKIE (kH/kD < 1, typically 0.7-1.0) can provide information about changes in the steric or electronic environment near the labeled position during the reaction. wikipedia.orgprinceton.edu

For Vitamin K1, key enzymatic reactions include its reduction by Vitamin K epoxide reductase (VKOR) and its role as a cofactor for gamma-glutamyl carboxylase (GGCX). nih.govresearchgate.net While the primary action of these enzymes is on the naphthoquinone ring, metabolic modifications to the phytyl chain also occur. By using Vitamin K1-[2H7], researchers can determine if any C-H bond cleavage on the phytyl tail is a rate-limiting step in its metabolism or catabolism.

Table 1: Interpretation of Theoretical Deuterium KIE Values for Vitamin K1-[2H7] Metabolism

Observed kH/kD ValueType of KIEInterpretation in the Context of Vitamin K1-[2H7] Metabolism
~1No KIEC-H bond at a deuterated position is not broken or significantly altered in the rate-determining step.
0.7 - 0.9Inverse Secondary KIEIncreased steric hindrance or change in hybridization (e.g., sp2 to sp3) at a labeled position in the transition state. wikipedia.org
1.1 - 1.4Normal Secondary KIEDecreased steric hindrance or change in hybridization (e.g., sp3 to sp2) at a labeled position in the transition state. wikipedia.org
2 - 7Normal Primary KIEC-H bond cleavage at a deuterated position is part of the rate-determining step of the reaction. libretexts.org

Vitamin K1-[2H7] serves as an excellent stable isotope tracer for kinetic studies in biological systems. Because its mass is different from the naturally abundant form, it can be distinguished and quantified by mass spectrometry, allowing its metabolic fate to be tracked over time. nih.govchildrensmn.orgnih.gov Tracer kinetic modeling uses mathematical models to describe the time-varying distribution of a tracer within a system, providing quantitative estimates of physiological processes. radiologykey.comnih.gov

In non-human model systems, such as rodents, a known amount of Vitamin K1-[2H7] can be administered, and its concentration, along with its metabolites, can be measured in plasma and various tissues over time. nih.govnih.gov These time-activity curves are then fitted to a compartmental model to derive key kinetic parameters. hug.ch

A common approach is the two-tissue compartment model, which is often used to describe the distribution of a substance from plasma into two kinetically distinct tissue compartments. e-smi.euresearchgate.net This model is defined by a set of rate constants that describe the movement of the tracer between compartments.

Table 2: Parameters of a Two-Tissue Compartmental Model for Vitamin K1-[2H7] Kinetics

ParameterDescriptionPhysiological Interpretation
K1 Rate constant for transport from plasma to the first tissue compartment (free/rapidly exchanging).Represents tissue uptake or perfusion from the blood. researchgate.net
k2 Rate constant for transport from the first tissue compartment back to plasma.Represents the rate of release from the rapidly exchanging tissue pool back into circulation.
k3 Rate constant for transport from the first tissue compartment to the second (metabolically trapped/slowly exchanging).Represents the rate of binding to enzymes or sequestration into a more stable tissue pool. e-smi.eu
k4 Rate constant for transport from the second tissue compartment back to the first.Represents the rate of release from the more stable tissue pool.
VT Total Volume of Distribution (VT = K1/k2 * (1 + k3/k4)).Represents the theoretical volume in which the tracer would be uniformly distributed to achieve the concentration found in plasma at equilibrium. It reflects the overall tissue retention. e-smi.eu

By applying such models to data from animal studies, researchers can quantify the rates of uptake, sequestration, and clearance of Vitamin K1 in different organs, providing a detailed understanding of its dynamic metabolism. radiologykey.com

Mechanistic Investigations Utilizing Vitamin K1 2h7 Phytonadione As a Tracer

Elucidation of the Vitamin K Cycle Dynamics in Cellular and Animal Models

The vitamin K cycle is a critical pathway for the post-translational modification of specific proteins. oregonstate.edunih.gov This cycle involves the conversion of vitamin K between its hydroquinone (B1673460), epoxide, and quinone forms. oregonstate.eduyoutube.com Vitamin K1-[2H7] has been instrumental in dissecting the kinetics and regulation of this cycle.

Vitamin K epoxide reductase (VKORC1) is the key enzyme responsible for recycling vitamin K epoxide back to its active quinone form, a rate-limiting step in the vitamin K cycle. nih.govwikipedia.org The use of deuterium-labeled Vitamin K1 allows for the direct measurement of VKORC1 activity in cellular and animal models. By administering Vitamin K1-[2H7] and subsequently measuring the levels of its deuterated epoxide and quinone forms, researchers can quantify the efficiency of the reductase enzyme. This approach has been crucial in understanding the impact of genetic polymorphisms in the VKORC1 gene, which are known to influence the required dosages of anticoagulant drugs like warfarin (B611796). nih.govmedlineplus.gov Warfarin inhibits VKORC1, leading to an accumulation of vitamin K epoxide and a reduction in active vitamin K, thereby impairing blood coagulation. nih.govresearchgate.net Studies using Vitamin K1-[2H7] can precisely delineate the extent of this inhibition and the mechanisms of warfarin resistance associated with certain VKORC1 mutations. medlineplus.gov

Model SystemTracerKey FindingReference
HEK293 and AV12 cellsVitamin K and Vitamin K epoxideEstablished a cell-based assay to study the vitamin K cycle, showing that the primary function of VKOR is the reduction of KO to vitamin K. nih.gov
Human Liver SamplesEndogenous VKORC1 mRNACarriers of the A allele at position 3673 in the VKORC1 gene have reduced amounts of VKORC1 mRNA, affecting warfarin dose requirements. nih.gov

The primary function of the vitamin K cycle is to provide the reduced form of vitamin K (hydroquinone) as a cofactor for the enzyme gamma-glutamyl carboxylase (GGCX). oregonstate.edunih.gov GGCX catalyzes the carboxylation of specific glutamate (B1630785) (Glu) residues on vitamin K-dependent proteins (VKDPs) to form gamma-carboxyglutamic acid (Gla). nih.govresearchgate.net This modification is essential for the biological activity of VKDPs, enabling them to bind calcium and participate in processes like blood coagulation and bone metabolism. oregonstate.edunih.gov

By using Vitamin K1-[2H7] as a tracer, scientists can follow the incorporation of the labeled vitamin K into the carboxylation reaction. This allows for detailed investigations into the efficiency of gamma-carboxylation in various tissues and under different physiological conditions. For instance, such studies can quantify the production of carboxylated forms of VKDPs like prothrombin and osteocalcin (B1147995), providing insights into both coagulation and bone health. researchgate.netyoutube.com

VKDPFunctionTissue of ActionReference
Factors II, VII, IX, XBlood CoagulationLiver nih.gov
Protein C, S, ZAnticoagulationLiver nih.gov
OsteocalcinBone MineralizationBone oregonstate.edu
Matrix Gla Protein (MGP)Inhibition of Vascular CalcificationVascular Smooth Muscle nih.gov
Gas-6Cell Growth, Survival, and MovementVarious Tissues nih.gov

Tracing the Interconversion of Vitamin K Forms

While Vitamin K1 is the primary dietary form, menaquinone-4 (MK-4) is the predominant form found in many extrahepatic tissues. nih.govresearchgate.net The use of deuterium-labeled Vitamin K1 has been pivotal in demonstrating and understanding the metabolic conversion of Vitamin K1 to MK-4.

Studies utilizing deuterium-labeled phylloquinone have definitively shown that Vitamin K1 can be converted to MK-4 in animals. nih.govnih.gov When mice were orally administered phylloquinone with a deuterium-labeled side chain, the resulting MK-4 in tissues had a non-deuterium-labeled side chain. nih.govnih.gov This crucial finding indicates that the conversion process involves the removal of the phytyl side chain from Vitamin K1 to produce menadione (B1676200) (Vitamin K3) as an intermediate, which is then prenylated to form MK-4. nih.govdrkumardiscovery.com Further research has suggested two potential routes for this conversion: one involving the release of menadione from phylloquinone in the intestine, followed by its transport to and prenylation in tissues, and another involving both cleavage and prenylation within the target tissue itself, such as the cerebrum. nih.gov

The enzyme responsible for the prenylation of menadione to form MK-4 has been identified as UbiA prenyltransferase domain-containing protein 1 (UBIAD1). nih.govplos.orgvitamin-society.jp The use of Vitamin K1-[2H7] as a precursor in tracer studies allows for the investigation of UBIAD1 activity in various tissues. By tracking the appearance of labeled MK-4 following the administration of labeled Vitamin K1, researchers can assess the efficiency and tissue-specific regulation of this enzymatic conversion. drkumardiscovery.comresearchgate.net Studies have shown that UBIAD1 is expressed in tissues like the brain, pancreas, and bone, which corresponds to the observed accumulation of MK-4 in these organs. researchgate.netnih.gov Furthermore, investigations into UBIAD1 have revealed its essential role in embryonic development in mice, underscoring the importance of the Vitamin K1 to MK-4 conversion pathway. plos.org

EnzymeFunctionSubstratesKey Findings from Tracer StudiesReference
UBIAD1Biosynthesis of Menaquinone-4 (MK-4)Menadione, Geranylgeranyl pyrophosphateConfirmed as the enzyme responsible for converting menadione (derived from Vitamin K1) to MK-4 in various tissues. nih.govelsevierpure.com

Investigation of Novel Vitamin K-Dependent Processes Beyond Coagulation

Historically, the function of vitamin K was primarily associated with blood coagulation. However, the use of sensitive tracer techniques with Vitamin K1-[2H7] has contributed to the growing body of evidence for its roles in other physiological processes. By enabling the precise measurement of vitamin K metabolism and the activity of VKDPs in various tissues, these studies have shed light on the extra-hepatic functions of this vitamin.

For instance, the role of vitamin K in bone metabolism is now well-established, largely through understanding the function of the VKDP osteocalcin. oregonstate.edu Tracer studies can quantify the carboxylation status of osteocalcin in response to Vitamin K1 intake, providing a direct measure of the vitamin's activity in bone tissue. Similarly, the function of Matrix Gla Protein (MGP) in preventing vascular calcification is another critical area of research where Vitamin K1-[2H7] can be used to trace the metabolic activity of vitamin K in vascular smooth muscle cells. nih.gov

More recently, research has begun to explore the roles of VKDPs in cell signaling pathways. nih.gov Some VKDPs have been identified as ligands for receptor tyrosine kinases, suggesting a role for vitamin K in regulating cell growth, survival, and other fundamental cellular processes. nih.gov The ability to trace the metabolism of Vitamin K1-[2H7] and its impact on the carboxylation of these novel VKDPs will be invaluable in elucidating these new frontiers of vitamin K biology.

Cross-Talk with Other Lipid-Soluble Vitamin Metabolic Pathways

The intricate network of metabolic pathways for lipid-soluble vitamins (A, D, E, and K) necessitates a sophisticated understanding of their potential interactions. The use of isotopically labeled tracers, such as Vitamin K1-[2H7] (d7-phytonadione), offers a powerful tool to dissect these complex relationships. While direct studies employing d7-phytonadione for all interactions are not extensively documented, research using other deuterated forms of vitamin K1, such as d4-phylloquinone, provides significant insights, particularly concerning the interplay with vitamin E.

The metabolic fates of these vitamins are often intertwined, sharing common enzymatic systems for absorption, transport, and catabolism. This overlap creates a potential for competitive interactions, where the status of one vitamin can influence the metabolism and function of another.

Interaction with Vitamin E:

The most extensively studied interaction is between vitamin K and vitamin E. High doses of vitamin E have been observed to antagonize the function of vitamin K, particularly in blood coagulation. Tracer studies using deuterated phylloquinone have been instrumental in elucidating the mechanisms behind this antagonism.

One key area of interaction is at the level of catabolism. Both vitamin K1 and vitamin E are metabolized by the cytochrome P450 enzyme, CYP4F2, which hydroxylates their respective side chains, initiating their degradation. nih.govresearchgate.netnih.gov This shared metabolic pathway suggests a basis for competitive inhibition, where an excess of vitamin E could saturate the enzyme, thereby impairing the breakdown of vitamin K1 and potentially altering its tissue concentrations and conversion to other forms.

A pivotal study in rats utilized d4-phylloquinone (d4-PK) to trace the effects of high doses of α-tocopherol (a form of vitamin E) on vitamin K metabolism. The findings revealed that excess α-tocopherol significantly depleted tissue concentrations of both d4-PK and its conversion product, d4-menaquinone-4 (d4-MK-4), in several extrahepatic tissues, including the brain, kidney, and lung. nih.gov This suggests that the antagonistic effect of vitamin E extends beyond simple competition for catabolic enzymes and may involve interference with the conversion of phylloquinone to menaquinone-4. nih.govnih.gov The conversion of vitamin K1 to MK-4 is a crucial process, as MK-4 is considered the most potent form of vitamin K in extrahepatic tissues. nih.govnih.gov

The following data table summarizes key findings from a study investigating the impact of α-tocopherol on the tissue distribution of deuterated phylloquinone and its metabolite.

Tracer UsedModel SystemInteracting VitaminTissues ExaminedKey FindingsReference
d4-Phylloquinone (d4-PK)Ratsα-Tocopherol (Vitamin E)Brain, Kidney, Lung, Heart, LiverExcess α-tocopherol led to depleted concentrations of d4-PK and d4-MK-4 in the brain, kidney, and lung. The heart and liver, which had higher total vitamin K concentrations, were less affected. nih.gov

These findings underscore the importance of maintaining a balanced intake of these two fat-soluble vitamins, as an excess of one can have significant repercussions on the metabolic fate and tissue availability of the other.

Interaction with Vitamin D:

The relationship between vitamin K and vitamin D is largely characterized as synergistic, particularly in the context of bone and cardiovascular health. nih.govfoodandnutritionjournal.orgmdpi.com Vitamin D plays a crucial role in promoting the synthesis of vitamin K-dependent proteins, such as osteocalcin and matrix Gla-protein (MGP), which are essential for proper calcium metabolism. researchgate.net For these proteins to become active, they must be carboxylated, a process that is dependent on vitamin K. researchgate.net

Therefore, an adequate supply of both vitamins is necessary for optimal bone mineralization and the prevention of vascular calcification. nih.govmdpi.com While this functional synergy is well-established, there is a lack of specific mechanistic studies using Vitamin K1-[2H7] as a tracer to investigate direct metabolic cross-talk between vitamin K and vitamin D pathways. The current understanding points more towards a cooperative functional relationship rather than a direct competitive interaction at the metabolic level.

Interaction with Vitamin A:

Currently, there is limited evidence from tracer studies to suggest significant direct metabolic cross-talk between vitamin K1 and vitamin A. While both are fat-soluble and share general pathways for absorption, their primary metabolic and functional pathways appear to be largely independent. Future research utilizing tracers like Vitamin K1-[2H7] may yet uncover more subtle interactions that are not currently apparent.

Methodological Innovations and Challenges in Deuterium Tracing with Vitamin K1 2h7 Phytonadione

Strategies for Minimizing and Accounting for Isotope Effects in Biological Assays

A primary concern in studies using deuterated compounds is the kinetic isotope effect (KIE), where the increased mass of deuterium (B1214612) compared to hydrogen can alter the rate of chemical reactions. nih.govnih.gov Because the carbon-deuterium bond is stronger than the carbon-hydrogen bond, reactions involving the cleavage of this bond may proceed more slowly. nih.gov

Key Strategies:

Awareness and Characterization: The first step is to acknowledge the potential for a KIE. Researchers must determine if the metabolic processes being studied involve the cleavage of a C-H bond at the site of deuteration. The magnitude of the KIE can vary; while the 100% mass increase from hydrogen to deuterium can lead to significant effects, some studies on other deuterated molecules have found the in vivo KIE to be relatively small, in the range of 4-6%. nih.govismrm.org

Double-Labeling Techniques: A sophisticated strategy to quantify the KIE involves using a second, different isotope on the same molecule (e.g., Carbon-13) in conjunction with deuterium. nih.gov By comparing the metabolic fate of the double-labeled tracer to a tracer with only the C-13 label, researchers can precisely measure the impact of the deuterium on reaction rates.

Careful Placement of Labels: The position of the deuterium atoms on the phytonadione molecule is critical. If the labels are placed on a part of the molecule that is not directly involved in the rate-limiting step of a key metabolic reaction, the KIE may be negligible for that specific pathway.

Post-Hoc Correction: If a significant KIE is detected and quantified, computational models can be used to correct the kinetic data, allowing for a more accurate estimation of the true metabolic rates of the non-deuterated compound.

One study involving the ingestion of deuterium-labeled broccoli found that the profile of labeled Vitamin K1 isotopomers in serum was identical to that in the broccoli. nih.gov This indicated that no deuterium was lost due to exchange reactions in the body or during sample preparation, a positive finding that supports the stability of the tracer. nih.gov

Overcoming Analytical Challenges in Low Concentration and Complex Biological Samples

Analyzing Vitamin K1-[2H7] in biological matrices like blood serum or plasma is fraught with difficulty. The challenges stem from the vitamin's inherent properties and the nature of the biological environment. nih.govbevital.no

Primary Analytical Hurdles:

Low Circulating Concentrations: Vitamin K is the least abundant of the fat-soluble vitamins, with very low physiological concentrations in the blood. bevital.nonih.gov This requires analytical methods with exceptionally high sensitivity.

Lipophilic Nature: As a highly non-polar molecule, vitamin K1 has a tendency to adhere to surfaces of lab equipment, such as glass and plastics, which can lead to significant sample loss and low recovery during extraction procedures. sdu.dk

Matrix Effects: Biological samples are complex mixtures of proteins, lipids, and other endogenous compounds. nih.govbevital.no During analysis, particularly with liquid chromatography-mass spectrometry (LC-MS), these co-extracted substances can interfere with the ionization of the target analyte (Vitamin K1-[2H7]), either suppressing or enhancing its signal. nih.govnih.govmdpi.com This "matrix effect" can severely compromise the accuracy and reproducibility of quantitative results. nih.gov

Innovative Analytical Solutions: To surmount these challenges, researchers have developed and refined a multi-step analytical workflow:

Advanced Sample Preparation: The initial and most critical step is to isolate the analyte from interfering matrix components. nih.gov Common techniques include protein precipitation, followed by liquid-liquid extraction (LLE) using organic solvents like hexane, or solid-phase extraction (SPE). nih.gov A combination of these methods is often necessary to achieve a clean extract. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is the standard for separating vitamin K from other compounds in the purified extract. bevital.no The use of specialized chromatography columns, such as C30 columns, can improve the separation of vitamin K isomers. nih.gov

Sensitive Detection with Mass Spectrometry (MS): Coupling HPLC with tandem mass spectrometry (LC-MS/MS) provides the highest level of specificity and sensitivity, which is essential for quantifying the low levels of vitamin K found in serum. nih.gov This technique can distinguish between the deuterated tracer and the endogenous, non-deuterated vitamin K1.

The table below summarizes typical performance characteristics of modern LC-MS/MS methods for vitamin K analysis, illustrating the sensitivity and precision required.

ParameterTypical ValueSource
Limit of Quantification (LOQ) 0.05 - 0.1 ng/mL researchgate.net
Intra-assay Precision (CV%) 2.3% - 14.3% nih.gov
Inter-assay Precision (CV%) 7.4% - 15.2% nih.gov
Recovery 94.0% - 108.7% nih.gov

This table presents a range of reported performance data for LC-MS/MS analysis of vitamin K vitamers. Actual values may vary based on the specific analyte (e.g., K1, MK-4, MK-7), matrix, and laboratory protocol.

Ethical Considerations in the Use of Animal Models for Deuterium Tracer Studies

While in vitro and computational models are valuable, animal models remain necessary for studying complex, whole-body physiological processes. scielo.org.mx However, their use is governed by stringent ethical principles, prominently the "3Rs" (or "4Rs"). nih.govjpmh.org

Replacement: Researchers have an ethical obligation to use non-animal alternatives whenever possible. scielo.org.mxjpmh.org This includes in vitro cell culture systems or in silico computational models. Animal studies should only be conducted when the research question cannot be answered by these other methods.

Reduction: The number of animals used must be the minimum required to obtain scientifically valid and statistically significant results. scielo.org.mx This requires careful experimental design and statistical planning. Sharing tissues and organs from animals post-study is another strategy to maximize the data obtained from each animal, thereby reducing the total number needed for future experiments. scielo.org.mx

Refinement: This principle focuses on minimizing any potential pain, suffering, or distress to the animals. nih.gov It encompasses all aspects of animal care, including appropriate housing, handling by trained personnel, and the use of anesthesia or analgesia for any invasive procedures. nih.gov Importantly, the use of stable, non-radioactive isotopes like deuterium is a form of refinement, as these tracers are considered safe and non-toxic in the amounts used for metabolic studies. oncohemakey.com

Responsibility: This principle underscores the researcher's duty to ensure that all ethical guidelines are followed and that the potential benefits of the research to human or animal health outweigh the costs to the animals involved. jpmh.org

The use of Vitamin K1-[2H7] in animal models is often a critical step that must precede human clinical trials, as mandated by regulatory bodies like the World Medical Association in the Declaration of Helsinki. scielo.org.mx The ethical framework ensures that this vital research is conducted with the utmost respect for animal welfare.

Future Research Directions and Emerging Applications of Vitamin K1 2h7 Phytonadione

Integration with Systems Biology and Metabolomics Platforms

The integration of Vitamin K1-[2H7] into systems biology and metabolomics platforms represents a significant leap forward in understanding the comprehensive role of vitamin K in health and disease. By tracing the journey of deuterated phytonadione through various metabolic pathways, researchers can build more complex and accurate models of its interactions with other nutrients and cellular components.

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, can be greatly enhanced by the use of Vitamin K1-[2H7]. This stable isotope allows for the precise tracking of vitamin K1 absorption, its conversion to other vitamin K forms like menaquinone-4 (MK-4), and its subsequent distribution and metabolism in various tissues. nih.gov This approach is crucial for elucidating the tissue-specific functions of different vitamin K vitamers. mdpi.com For instance, while the liver is the primary site for the synthesis of vitamin K-dependent clotting factors, extrahepatic tissues like bone and blood vessels utilize vitamin K for other critical functions. mdpi.comnih.gov

Future research will likely focus on combining data from Vitamin K1-[2H7] tracer studies with genomic, transcriptomic, and proteomic data. This systems-level approach will provide a more holistic view of how genetic variations and protein expression levels influence vitamin K metabolism and efficacy. Such integrated analyses could uncover novel biomarkers for vitamin K status and identify individuals who may have different dietary requirements for this essential nutrient.

Advancements in Micro-Dosing and High-Throughput Tracer Methodologies

The development of highly sensitive analytical techniques, such as mass spectrometry, has enabled the use of micro-dosing with Vitamin K1-[2H7]. Micro-dosing involves administering a very small, non-pharmacological dose of the labeled compound, which allows for the study of its metabolic fate without perturbing the natural physiological system. This is a significant advantage over traditional methods that often require large doses that may not reflect normal metabolic processes.

Recent studies have utilized deuterium-labeled phylloquinone to investigate its absorption and metabolism in different populations. nih.gov These studies have demonstrated that the plasma response to labeled vitamin K intake can be influenced by factors such as triglyceride levels. nih.gov High-throughput tracer methodologies, which allow for the rapid and simultaneous analysis of multiple samples, will further accelerate research in this area. This will enable larger and more complex studies to be conducted, providing more robust data on the factors that influence vitamin K metabolism.

The use of deuterated tracers like Vitamin K1-[2H7] is also becoming more common in drug discovery and development to assess the metabolic stability and pharmacokinetic properties of new drug candidates. nih.gov This approach can help to optimize drug design and reduce the risk of adverse effects.

Exploring Role in Specific Cellular Signaling Cascades in Non-Human Systems

While the role of vitamin K in blood coagulation is well-established, emerging evidence suggests that it also plays a role in various cellular signaling pathways. nih.gov Vitamin K-dependent proteins have been identified as ligands for receptor tyrosine kinases (RTKs), which are involved in cell replication, transformation, and survival. nih.gov The use of Vitamin K1-[2H7] in non-human model systems, such as cell cultures and animal models, will be instrumental in dissecting these novel functions.

By tracing the labeled vitamin K, researchers can identify the specific proteins and pathways that are influenced by the vitamin. This could lead to a better understanding of the role of vitamin K in a variety of physiological processes beyond its classical functions. For example, studies in non-human systems could explore the potential involvement of vitamin K in regulating inflammatory responses, as has been suggested for other vitamins. tufts.edu The KEGG PATHWAY database provides a valuable resource for identifying potential signaling pathways that may be modulated by vitamin K. genome.jp

Future research in this area may uncover new therapeutic targets for a range of diseases. By understanding the specific cellular signaling cascades regulated by vitamin K, it may be possible to develop new interventions for conditions such as cancer and inflammatory disorders. mdpi.commdpi.com

Development of New In Vitro and Ex Vivo Research Models for Vitamin K Metabolism

The development of sophisticated in vitro and ex vivo research models is crucial for advancing our understanding of vitamin K metabolism. These models, which include primary cell cultures, organoids, and perfused organ systems, provide a controlled environment to study specific aspects of vitamin K biology without the complexities of a whole organism.

The use of Vitamin K1-[2H7] in these models allows for precise measurements of vitamin K uptake, conversion, and secretion. For example, researchers can use labeled phytonadione to study the efficiency of its conversion to MK-4 in different cell types or to investigate the mechanisms of vitamin K recycling within the vitamin K cycle. nih.gov The ability to knock out specific genes in cell-based models, such as the gene for vitamin K epoxide reductase (VKOR), provides a powerful tool to study the function of individual enzymes in vitamin K metabolism. nih.gov

These advanced research models will be invaluable for screening new drugs that target vitamin K metabolism and for investigating the impact of genetic variations on vitamin K function. The data generated from these models will complement findings from human studies and contribute to a more complete picture of vitamin K biology.

Table of Research Findings and Future Directions

Research AreaKey Findings with Vitamin K1-[2H7]Future Research Directions
Systems Biology & Metabolomics Tracing of vitamin K1 absorption, conversion to MK-4, and tissue distribution.Integration with genomics, transcriptomics, and proteomics to build comprehensive metabolic models.
Micro-Dosing & Tracer Methodologies Plasma response to labeled vitamin K is influenced by triglyceride levels.Development of high-throughput methods for larger and more complex studies. Application in drug discovery to assess metabolic stability.
Non-Human Cellular Signaling Vitamin K-dependent proteins act as ligands for receptor tyrosine kinases.Dissection of novel signaling pathways regulated by vitamin K in non-human models to identify new therapeutic targets.
In Vitro & Ex Vivo Models Precise measurement of vitamin K uptake, conversion, and recycling in controlled environments.Development of more sophisticated models (e.g., organoids) to study tissue-specific metabolism and screen new drugs.

Q & A

Q. What is the biochemical role of Vitamin K1 in coagulation factor synthesis, and how does its isotopic form (K1-[2H7]) enhance experimental precision?

Vitamin K1 acts as a cofactor for γ-glutamyl carboxylase, enabling the post-translational modification of coagulation factors (II, VII, IX, X) and anticoagulant proteins (C, S) . The deuterated form (K1-[2H7]) serves as an isotopically labeled internal standard in mass spectrometry, improving quantification accuracy by compensating for matrix effects and ionization variability. This is critical for studies requiring precise measurement of endogenous vitamin K1 levels in biological matrices .

Q. How is Vitamin K1 synthesized industrially, and what isomer considerations are relevant for research-grade material?

Commercial Vitamin K1 is synthesized via menadione through sequential reactions: carbonyl reduction, O-acetylation, alkylation, ester hydrolysis, and oxidation . The final product is a mixture of cis and trans isomers, with the trans isomer dominating (~80%). Researchers must verify isomer ratios via HPLC or NMR, as isomer composition affects biological activity and experimental reproducibility .

Q. What analytical techniques are recommended for quantifying Vitamin K1-[2H7] in complex biological samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. Deuterated K1-[2H7] is used as an internal standard to correct for extraction efficiency and ion suppression. Key parameters include:

  • Chromatographic separation using C18 columns to resolve isomers.
  • Monitoring transitions at m/z 451→187 (K1) and m/z 458→194 (K1-[2H7]).
  • Validation of recovery (>85%) and precision (CV <15%) in target matrices .

Advanced Research Questions

Q. How can Vitamin K1-[2H7] be applied in isotope tracer studies to investigate hepatic vitamin K metabolism?

Deuterated K1-[2H7] enables tracking of metabolic pathways, such as epoxidation to K1 2,3-epoxide and recycling via the vitamin K epoxide reductase complex (VKORC1). Experimental design should include:

  • Dosing strategy : Administer K1-[2H7] intravenously or via controlled oral delivery to avoid first-pass metabolism interference.
  • Sampling intervals : Collect plasma/liver samples at 0, 2, 6, 12, and 24h to capture turnover kinetics.
  • Analytical validation : Ensure isotopic purity (>98%) and account for potential deuterium exchange in vivo .

Q. What experimental approaches resolve discrepancies in pharmacokinetic data for Vitamin K1 across studies?

Contradictions in half-life (2–24h) and bioavailability (10–80%) arise from variables like isomer composition, administration route, and patient factors (e.g., liver dysfunction). Mitigation strategies:

  • Standardize isomer ratios : Use >95% trans-K1 for consistency.
  • Control for confounders : Stratify cohorts by hepatic function (INR, albumin levels) .
  • Employ stable isotopes : Use K1-[2H7] to differentiate endogenous vs. exogenous vitamin K1 in crossover trials .

Q. What are the critical factors in designing in vitro models to study Vitamin K1-[2H7] interactions with VKORC1?

Key considerations:

  • Cell lines : Use HepG2 or primary hepatocytes with confirmed VKORC1 expression.
  • Dosing : Optimize K1-[2H7] concentration (0.1–10 µM) to avoid cytotoxicity.
  • Endpoint assays : Measure epoxide reductase activity via warfarin inhibition assays and quantify K1-[2H7] metabolites using LC-MS/MS .

Q. How can researchers address challenges in quantifying Vitamin K1-[2H7] in lipid-rich matrices?

Lipid interference is minimized via:

  • Sample preparation : Solid-phase extraction (SPE) with C18 cartridges and saponification to remove triglycerides.
  • Chromatography : Use a 2.7 µm core-shell column for improved resolution of lipids.
  • Internal standard selection : Co-eluting K1-[2H7] ensures accurate correction for ion suppression .

Methodological Best Practices

Q. What protocols ensure the stability of Vitamin K1-[2H7] during long-term storage?

  • Storage : Aliquot in amber vials under argon at −80°C to prevent photodegradation and oxidation.
  • Purity checks : Perform quarterly LC-MS analysis to confirm isotopic integrity (>97% deuterium retention) .

Q. How should researchers validate the absence of matrix effects in Vitamin K1-[2H7] assays?

  • Post-column infusion : Introduce K1-[2H7] post-column to detect ion suppression/enhancement zones.
  • Matrix-matched calibration : Prepare standards in analyte-free plasma/liver homogenate.
  • Recovery testing : Compare spiked vs. unspiked samples at low, mid, and high concentrations .

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